molecular formula C15H18N2O4S B2673620 Methyl 3-{[(allylamino)carbothioyl]amino}-3-(1,3-benzodioxol-5-yl)propanoate CAS No. 866144-43-6

Methyl 3-{[(allylamino)carbothioyl]amino}-3-(1,3-benzodioxol-5-yl)propanoate

Cat. No.: B2673620
CAS No.: 866144-43-6
M. Wt: 322.38
InChI Key: QHTOJMNRQZDMFX-UHFFFAOYSA-N
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Description

Methyl 3-{[(allylamino)carbothioyl]amino}-3-(1,3-benzodioxol-5-yl)propanoate is a complex organic compound with a molecular formula of C15H18N2O4S It is characterized by the presence of an allylamino group, a carbothioyl group, and a benzodioxol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(allylamino)carbothioyl]amino}-3-(1,3-benzodioxol-5-yl)propanoate typically involves multiple steps. One common method starts with the preparation of the benzodioxol moiety, followed by the introduction of the allylamino and carbothioyl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(allylamino)carbothioyl]amino}-3-(1,3-benzodioxol-5-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 3-{[(allylamino)carbothioyl]amino}-3-(1,3-benzodioxol-5-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-{[(allylamino)carbothioyl]amino}-3-(1,3-benzodioxol-5-yl)propanoate involves its interaction with specific molecular targets and pathways. The allylamino and carbothioyl groups may interact with enzymes or receptors, modulating their activity. The benzodioxol moiety may contribute to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-3-(1,3-benzodioxol-5-yl)propanoate hydrochloride: This compound shares the benzodioxol moiety but lacks the allylamino and carbothioyl groups.

    Methyl 3-{[(prop-2-en-1-yl)carbamothioyl]amino}-3-(1,3-benzodioxol-5-yl)propanoate: This compound is similar but has a different substitution pattern on the allylamino group.

Uniqueness

Methyl 3-{[(allylamino)carbothioyl]amino}-3-(1,3-benzodioxol-5-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 3-(1,3-benzodioxol-5-yl)-3-(prop-2-enylcarbamothioylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-3-6-16-15(22)17-11(8-14(18)19-2)10-4-5-12-13(7-10)21-9-20-12/h3-5,7,11H,1,6,8-9H2,2H3,(H2,16,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTOJMNRQZDMFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC2=C(C=C1)OCO2)NC(=S)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301331411
Record name methyl 3-(1,3-benzodioxol-5-yl)-3-(prop-2-enylcarbamothioylamino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818705
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866144-43-6
Record name methyl 3-(1,3-benzodioxol-5-yl)-3-(prop-2-enylcarbamothioylamino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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